

Spectroscopic Characterization of (4-Bromo-3-methoxyphenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name:	(4-Bromo-3-methoxyphenyl)methanol
Cat. No.:	B096659

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This guide provides a detailed overview of the spectroscopic data for **(4-bromo-3-methoxyphenyl)methanol**, a key intermediate in pharmaceutical and materials science research. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **(4-bromo-3-methoxyphenyl)methanol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4	d	1H	Ar-H
~7.0	d	1H	Ar-H
~6.8	dd	1H	Ar-H
~4.6	s	2H	-CH ₂ OH
~3.9	s	3H	-OCH ₃
~2.5 (variable)	br s	1H	-OH

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants would be determined experimentally.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~156	Ar-C-O
~140	Ar-C-CH ₂
~133	Ar-CH
~128	Ar-CH
~112	Ar-CH
~110	Ar-C-Br
~64	-CH ₂ OH
~56	-OCH ₃

Note: These are predicted chemical shifts. The actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1250-1200	Strong	C-O-C stretch (aryl ether, asymmetric)
1050-1000	Strong	C-O stretch (primary alcohol)
~1040	Medium	C-O-C stretch (aryl ether, symmetric)
800-600	Strong	C-Br stretch

Table 4: Mass Spectrometry Data

m/z	Ion
215.97859 / 217.97654	[M] ⁺ (Molecular ion peak with bromine isotopes)
216.98587 / 218.98382	[M+H] ⁺
238.96781 / 240.96576	[M+Na] ⁺
198.97585 / 200.97380	[M+H-H ₂ O] ⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity. The monoisotopic mass of **(4-Bromo-3-methoxyphenyl)methanol** is 215.97859 Da[\[1\]](#).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **(4-bromo-3-methoxyphenyl)methanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H). For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

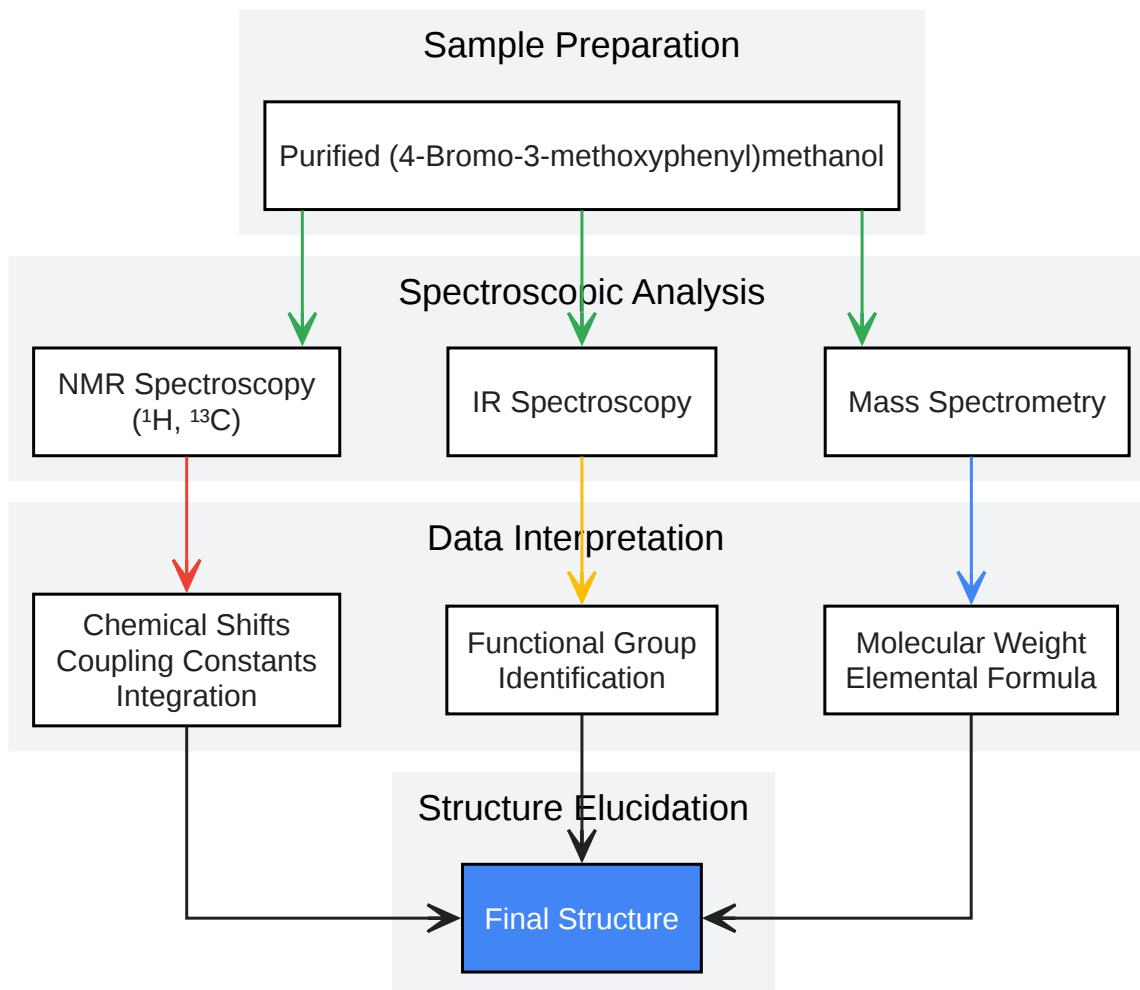
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for generating intact molecular ions.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structure of **(4-bromo-3-methoxyphenyl)methanol**.

Spectroscopic Analysis Workflow



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References

- 1. PubChemLite - (4-bromo-3-methoxyphenyl)-methanol (C8H9BrO2) [pubchemlite.lcsb.uni.lu]
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